molecular formula C5H7N3O B6235074 (5-aminopyrimidin-4-yl)methanol CAS No. 1554422-56-8

(5-aminopyrimidin-4-yl)methanol

Cat. No.: B6235074
CAS No.: 1554422-56-8
M. Wt: 125.1
InChI Key:
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Description

(5-Aminopyrimidin-4-yl)methanol is a chemical compound with the molecular formula C5H7N3O. It consists of a pyrimidine ring substituted with an amino group at the 5-position and a hydroxymethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-aminopyrimidin-4-yl)methanol typically involves the reaction of 5-aminopyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst would be necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Aminopyrimidin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5-aminopyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the hydroxymethyl group can participate in additional interactions, stabilizing the compound within the binding site. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Aminopyrimidin-4-yl)methanol is unique due to the specific positioning of the amino and hydroxymethyl groups on the pyrimidine ring. This unique arrangement allows for distinct interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-aminopyrimidin-4-yl)methanol involves the conversion of pyrimidine to 5-aminopyrimidine, followed by the reduction of 5-nitro-2-furaldehyde to 5-nitro-2-furanmethanol, and then the reduction of 5-nitro-2-furanmethanol to (5-aminopyrimidin-4-yl)methanol.", "Starting Materials": [ "Pyrimidine", "Hydrogen gas", "5-nitro-2-furaldehyde", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Pyrimidine is reacted with hydrogen gas in the presence of a catalyst such as palladium on carbon to yield 5-aminopyrimidine.", "Step 2: 5-nitro-2-furaldehyde is reduced to 5-nitro-2-furanmethanol using sodium borohydride as the reducing agent.", "Step 3: 5-nitro-2-furanmethanol is further reduced to (5-aminopyrimidin-4-yl)methanol using hydrogen gas and a catalyst such as palladium on carbon in the presence of methanol as the solvent." ] }

CAS No.

1554422-56-8

Molecular Formula

C5H7N3O

Molecular Weight

125.1

Purity

95

Origin of Product

United States

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